molecular formula C19H19ClN6O2S B4774888 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B4774888
M. Wt: 430.9 g/mol
InChI Key: YILWFJBVIQWTFU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole is a complex organic compound featuring a sulfonyl group attached to a chlorophenyl ring and two dimethylpyrazolyl groups

Preparation Methods

The synthesis of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the pyrazole rings can participate in π-π stacking interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-substituted pyrazoles and chlorophenyl derivatives:

  • **4,4’-

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2S/c1-12-16(10-24(3)21-12)18-9-19(17-11-25(4)22-13(17)2)26(23-18)29(27,28)15-7-5-14(20)6-8-15/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILWFJBVIQWTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN(N=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
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1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole
Reactant of Route 6
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1-(4-chlorophenyl)sulfonyl-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole

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